molecular formula C12H13O5- B12334775 Ethyl(2-formyl-4-methoxyphenoxy)acetate

Ethyl(2-formyl-4-methoxyphenoxy)acetate

Cat. No.: B12334775
M. Wt: 237.23 g/mol
InChI Key: FMUWHYNSXZKGRI-UHFFFAOYSA-M
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Description

Ethyl(2-formyl-4-methoxyphenoxy)acetate is an aromatic ester featuring a phenoxy ring substituted with a formyl (-CHO) group at the 2-position and a methoxy (-OCH₃) group at the 4-position, linked to an ethyl acetate moiety. This compound is structurally related to intermediates used in pharmaceuticals, agrochemicals, and organic synthesis. The formyl group enhances electrophilicity, making it reactive in nucleophilic additions or condensation reactions, while the methoxy group contributes to solubility and stability.

Properties

Molecular Formula

C12H13O5-

Molecular Weight

237.23 g/mol

IUPAC Name

2-(2-formyl-4-methoxyphenoxy)butanoate

InChI

InChI=1S/C12H14O5/c1-3-10(12(14)15)17-11-5-4-9(16-2)6-8(11)7-13/h4-7,10H,3H2,1-2H3,(H,14,15)/p-1

InChI Key

FMUWHYNSXZKGRI-UHFFFAOYSA-M

Canonical SMILES

CCC(C(=O)[O-])OC1=C(C=C(C=C1)OC)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl(2-formyl-4-methoxyphenoxy)acetate can be synthesized through several methods. One common synthetic route involves the reaction of 2-methoxyphenol with ethyl bromoacetate in the presence of a base, followed by formylation using a formylating agent such as dimethylformamide (DMF) and phosphorus oxychloride (POCl3) . The reaction conditions typically include:

    Temperature: Room temperature to 80°C

    Solvent: Anhydrous conditions using solvents like dichloromethane or toluene

    Catalysts: Bases such as potassium carbonate or sodium hydride

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl(2-formyl-4-methoxyphenoxy)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions

    Reduction: NaBH4 in methanol or ethanol

    Substitution: Nucleophiles like amines or thiols in the presence of a base

Major Products Formed

Scientific Research Applications

Ethyl(2-formyl-4-methoxyphenoxy)acetate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl(2-formyl-4-methoxyphenoxy)acetate involves its interaction with specific molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the methoxy group can influence the compound’s electronic properties. These interactions can modulate enzyme activity and affect various biochemical processes .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares Ethyl(2-formyl-4-methoxyphenoxy)acetate with key analogs from the evidence, highlighting substituent effects on properties and applications:

Compound Name Substituents Molecular Formula Key Properties/Applications References
This compound 2-formyl, 4-methoxy C₁₂H₁₄O₅ (inferred) Likely intermediate for pharmaceuticals or agrochemicals; reactive formyl group enables further derivatization. N/A
Ethyl 2-(4-aminophenoxy)acetate 4-amino C₁₀H₁₃NO₃ 62% yield via nitro reduction; m.p. 56–58°C; precursor for dual GK activators in diabetes research .
Ethyl (2,3-dichloro-4-formylphenoxy)acetate 2,3-dichloro, 4-formyl C₁₁H₁₀Cl₂O₄ Halogenated derivative with potential use in pesticide synthesis; CAS 61720-24-9 .
Ethyl 4-methylphenoxyacetate 4-methyl C₁₁H₁₄O₃ High purity (≥98%); refractive index 1.499–1.505; used in food additives or fragrances .
Ethyl 2-(4-fluoro-2-methylphenoxy)acetate 4-fluoro, 2-methyl C₁₁H₁₃FO₃ Fluorinated analog (CAS 1239963-90-6); possible agrochemical applications .

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